![molecular formula C18H22N2O2S B270573 N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide, also known as DMTP, is a chemical compound that has gained significant attention in the scientific community. DMTP is a synthetic compound that has been developed for research purposes. It has been found to have potential therapeutic applications due to its unique properties.
Wirkmechanismus
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity, making it safe for use in lab experiments. However, N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide research. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more water-soluble and bioavailable derivatives of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide and its potential side effects.
Conclusion:
In conclusion, N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community. It has been found to have potential therapeutic applications due to its unique properties. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide research, including studying its potential therapeutic applications and developing more water-soluble and bioavailable derivatives.
Synthesemethoden
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide involves the reaction of 4-[(2,6-dimethylmorpholin-4-yl)methyl]phenylamine with thiophene-2-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to have potential therapeutic applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide |
|---|---|
Molekularformel |
C18H22N2O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-13-10-20(11-14(2)22-13)12-15-5-7-16(8-6-15)19-18(21)17-4-3-9-23-17/h3-9,13-14H,10-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
BEHQCNBACRPTSR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B270494.png)

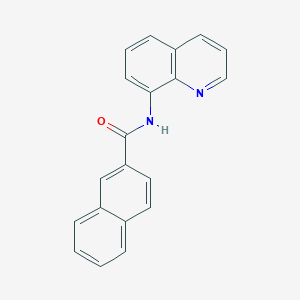
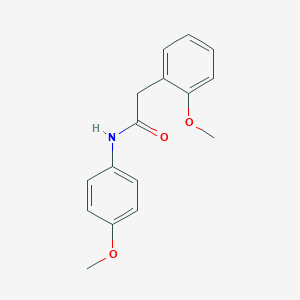
![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)
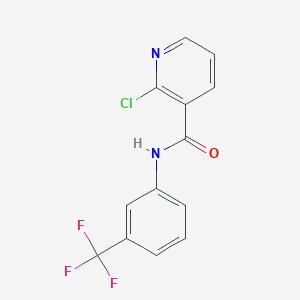

![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B270510.png)
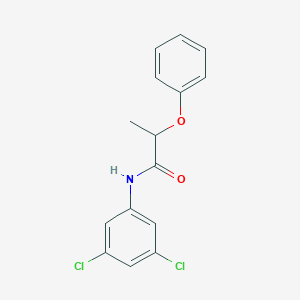
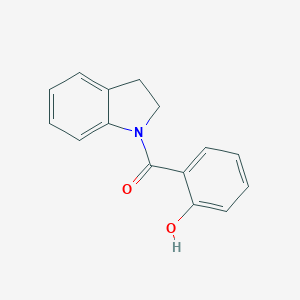

![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)